Cas no 20857-19-6 (4-Acetylpicolinaldehyde)
4-Acetylpicolinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetylpicolinaldehyde
- Picolinaldehyde,4-acetyl- (8CI)
- 2-Pyridinecarboxaldehyde,4-acetyl-
- 4-acetylpyridine-2-carbaldehyde
- SCHEMBL12646683
- 20857-19-6
-
- Inchi: 1S/C8H7NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-5H,1H3
- InChI Key: KYAZRIAUJGHNBG-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CN=C(C=O)C=1
Computed Properties
- Exact Mass: 149.04771
- Monoisotopic Mass: 149.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47A^2
- XLogP3: 0.3
Experimental Properties
- PSA: 47.03
4-Acetylpicolinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178003-1g |
4-acetylpicolinaldehyde |
20857-19-6 | 95% | 1g |
$660 | 2021-08-05 | |
| Alichem | A029207734-5g |
4-Acetylpicolinaldehyde |
20857-19-6 | 95% | 5g |
$2130.60 | 2023-09-02 | |
| Alichem | A029207734-10g |
4-Acetylpicolinaldehyde |
20857-19-6 | 95% | 10g |
$2626.40 | 2023-09-02 | |
| Alichem | A029207734-25g |
4-Acetylpicolinaldehyde |
20857-19-6 | 95% | 25g |
$4783.80 | 2023-09-02 | |
| Chemenu | CM178003-1g |
4-acetylpicolinaldehyde |
20857-19-6 | 95% | 1g |
$864 | 2022-06-12 |
4-Acetylpicolinaldehyde Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-Acetylpicolinaldehyde
Recent Advances in the Research of 4-Acetylpicolinaldehyde (CAS: 20857-19-6)
4-Acetylpicolinaldehyde (CAS: 20857-19-6) is a versatile chemical compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, including antimicrobial agents, anticancer compounds, and enzyme inhibitors. This research brief aims to summarize the latest findings related to 4-Acetylpicolinaldehyde, focusing on its synthesis, biological activities, and potential therapeutic applications.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 4-Acetylpicolinaldehyde derivatives and their evaluation as potential antimicrobial agents. The study demonstrated that certain derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that 4-Acetylpicolinaldehyde could serve as a promising scaffold for the development of novel antibiotics, addressing the growing concern of antibiotic resistance.
Another significant advancement was reported in the field of anticancer research. A team of scientists investigated the role of 4-Acetylpicolinaldehyde in the synthesis of small-molecule inhibitors targeting specific oncogenic pathways. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain derivatives of 4-Acetylpicolinaldehyde exhibited selective cytotoxicity against cancer cell lines, particularly those with mutations in the Ras signaling pathway. These findings open new avenues for the development of targeted cancer therapies.
In addition to its antimicrobial and anticancer properties, 4-Acetylpicolinaldehyde has also been studied for its potential as an enzyme inhibitor. A recent paper in the European Journal of Medicinal Chemistry described the synthesis of 4-Acetylpicolinaldehyde-based inhibitors targeting the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis. The inhibitors showed promising activity in vitro, suggesting their potential use in the treatment of autoimmune diseases and certain types of cancer.
The synthesis and optimization of 4-Acetylpicolinaldehyde derivatives continue to be an active area of research. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes. For instance, a study published in Tetrahedron Letters reported a novel catalytic system for the selective oxidation of 4-picoline to 4-Acetylpicolinaldehyde, achieving high yields and minimal byproducts. Such innovations are expected to facilitate the large-scale production of this valuable compound.
In conclusion, 4-Acetylpicolinaldehyde (CAS: 20857-19-6) represents a compound of significant interest in the chemical and pharmaceutical industries. Its diverse applications, ranging from antimicrobial and anticancer agents to enzyme inhibitors, underscore its potential as a key building block in drug discovery. Ongoing research efforts are likely to uncover further therapeutic possibilities, making it a compound to watch in the coming years. Researchers and industry professionals are encouraged to explore its derivatives and applications to harness its full potential.
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